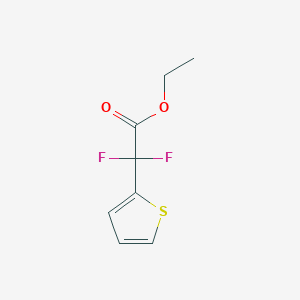
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate is a chemical compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two fluorine atoms attached to the alpha carbon of the acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate typically involves the reaction of 2-thiopheneacetic acid with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid or ferric chloride . The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction is complete, the product is purified by distillation or other separation techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2,2-difluoro-2-(thiophen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing the thiophene ring.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate can be compared with other thiophene derivatives, such as:
Ethyl 2-thiopheneacetate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Contains an additional thiophene ring, which can alter its reactivity and applications.
The presence of the fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXDWRLRVJHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)
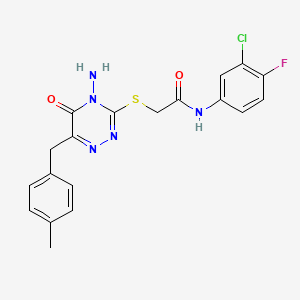
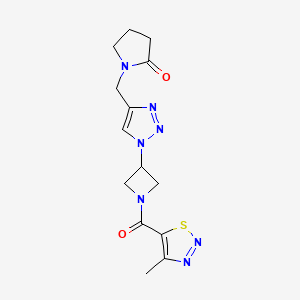
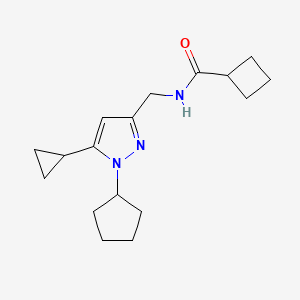
![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)
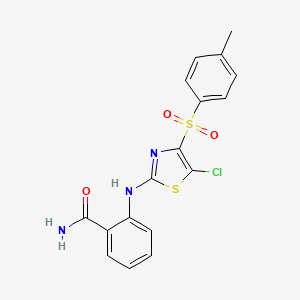
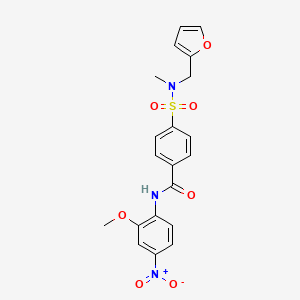
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2575708.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
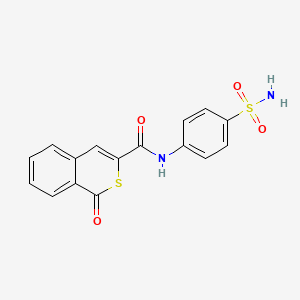
![2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2575720.png)
